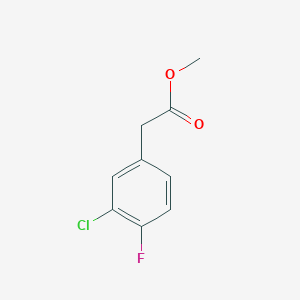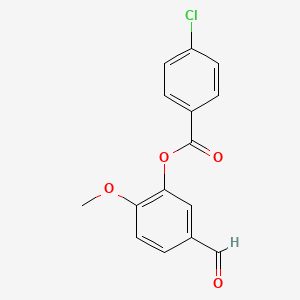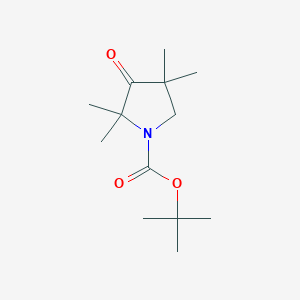
(3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester, also known as CFME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. CFME is a methyl ester derivative of (3-chloro-4-fluorophenyl) acetic acid, which is a non-steroidal anti-inflammatory drug.
Scientific Research Applications
Chiral Derivatizing Agent
- Synthesis and Configuration : The synthesis of 2-Fluoro-2-phenyl acetic acid, closely related to the compound , has been achieved. This acid can be used as a chiral derivatizing agent, allowing for the distinction of enantiomers and determination of enantiomeric excess of secondary alcohols through 19F NMR spectra of corresponding esters (Hamman et al., 1987).
Analytical Chemistry
- Identification in Plant Species : 4-Chloroindole-3-acetic acid methyl ester, structurally similar to the compound of interest, has been unequivocally identified in various plant species. This identification was achieved using thin layer chromatography, gas chromatography, and mass spectrometry (Engvild et al., 1980).
Thermal Decomposition Studies
- Stability Analysis : Research on the thermal behavior of methyl esters of 3-(2-pyridyl)-4-phenyl-1,2,4-triazol-5-carboxylic acid and related compounds has shown that these esters are stable up to their fusion point and undergo thermal decomposition in overlapping stages (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Cancer Research
- Antitumor Potential : Studies have evaluated the antitumor potential of various nitric oxide-releasing non-steroidal anti-inflammatory drug (NSAID) derivatives. While not directly involving the specific compound , this research provides insight into the broader context of acetic acid esters in cancer treatment (Huguenin et al., 2005).
Chemical Engineering
- Ester Synthesis and Separation : Research on the separation of acetic acid, methanol, methyl acetate, and water mixtures, particularly in the context of ester synthesis and pervaporation, highlights the importance of these compounds in chemical engineering processes (Penkova et al., 2013).
Antitumor Agents
- Synthesis and Cytotoxicity : Studies on the synthesis and cytotoxicity of 2-phenyl-4-quinolone acetic acids and their esters, which include assessments of interactions with tubulin and cytotoxicity against human tumor cell lines, provide insights relevant to the compound (Xia et al., 2003).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules in a system. This information is typically derived from experimental studies. Unfortunately, the mechanism of action for “(3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester” is not provided in the available sources .
Safety and Hazards
The safety and hazards associated with a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential health effects. The specific safety and hazard information for “(3-Chloro-4-fluoro-phenyl)-acetic acid methyl ester” is not provided in the available sources .
properties
IUPAC Name |
methyl 2-(3-chloro-4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDBZVXLBDASMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(2-chloro-6-methylphenyl)propyl]acetamide](/img/structure/B2499052.png)
![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2499054.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2499056.png)



![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)
![(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2499067.png)
![2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499068.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2499071.png)
![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)
